molecular formula C19H27FN2O4 B13047359 Tert-butyl (R)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Tert-butyl (R)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13047359
M. Wt: 366.4 g/mol
InChI Key: ZDUXHLIANZUWBR-CYBMUJFWSA-N
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Description

Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

The synthesis of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate include other piperazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The unique combination of functional groups in tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate sets it apart from other similar compounds.

Properties

Molecular Formula

C19H27FN2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl (2R)-2-ethyl-4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H27FN2O4/c1-6-13-12-21(9-10-22(13)18(24)26-19(2,3)4)14-7-8-15(16(20)11-14)17(23)25-5/h7-8,11,13H,6,9-10,12H2,1-5H3/t13-/m1/s1

InChI Key

ZDUXHLIANZUWBR-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F

Canonical SMILES

CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

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